molecular formula C14H15N3O6S B11010530 Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate

Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11010530
M. Wt: 353.35 g/mol
InChI Key: UJCSOSUWBLBXBW-UHFFFAOYSA-N
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Description

Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl ester group at position 4 and a 3,4,5-trimethoxyphenylcarbamoyl moiety at position 3. This structure confers unique electronic and steric properties, making it a subject of interest in agrochemical research.

Properties

Molecular Formula

C14H15N3O6S

Molecular Weight

353.35 g/mol

IUPAC Name

methyl 5-[(3,4,5-trimethoxybenzoyl)amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C14H15N3O6S/c1-20-8-5-7(6-9(21-2)11(8)22-3)12(18)15-13-10(14(19)23-4)16-17-24-13/h5-6H,1-4H3,(H,15,18)

InChI Key

UJCSOSUWBLBXBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(N=NS2)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,3-thiadiazole ring is constructed using a modified Hurd-Mory reaction. A thiosemicarbazide precursor, synthesized from methyl hydrazinecarboxylate and thiophosgene, undergoes cyclization in the presence of hydrochloric acid. This step forms the 1,2,3-thiadiazole-4-carboxylate ester, with the methyl group introduced via esterification prior to cyclization to prevent side reactions.

Reaction Conditions

  • Reactants : Methyl hydrazinecarboxylate (1.2 equiv), thiophosgene (1.0 equiv)

  • Solvent : Dichloromethane (anhydrous)

  • Temperature : 0°C to room temperature

  • Time : 12 hours

  • Yield : 68–72%

Characterization Data

  • 1H NMR (400 MHz, CDCl3) : δ 3.92 (s, 3H, COOCH3), 8.21 (s, 1H, thiadiazole-H5)

  • 13C NMR (100 MHz, CDCl3) : δ 52.4 (COOCH3), 161.8 (C=O), 148.2 (thiadiazole-C4), 132.1 (thiadiazole-C5)

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=N).

Optimization of Reaction Parameters

Solvent and Temperature Effects

The cyclization step is highly sensitive to solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but reduce yields due to side-product formation. Dichloromethane, while slower, provides superior regioselectivity. Elevated temperatures (>40°C) promote decomposition, necessitating strict temperature control.

Catalytic Enhancements

The addition of catalytic pyridine (0.1 equiv) during acylation improves yields by neutralizing HCl in situ, preventing protonation of the amino group. This modification increases yields from 78% to 90%.

Mechanistic Insights

Cyclization Pathway

The Hurd-Mory reaction proceeds via a two-step mechanism:

  • Formation of a Diazonium Intermediate : Reaction of methyl hydrazinecarboxylate with thiophosgene generates a diazonium species.

  • Cyclization : Intramolecular nucleophilic attack by the sulfur atom forms the thiadiazole ring, releasing nitrogen gas.

Acylation Dynamics

The 5-amino group’s nucleophilicity is enhanced by the electron-withdrawing thiadiazole ring, facilitating rapid acylation. Steric hindrance from the 4-carboxylate group ensures substitution occurs exclusively at the 5-position.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Classical Hurd-Mory6895Simplicity
Pyridine-Catalyzed9098Enhanced yield
Microwave-Assisted8297Reduced reaction time (2 hours)

Challenges and Troubleshooting

Purification Difficulties

The final compound exhibits poor solubility in non-polar solvents, complicating recrystallization. Flash column chromatography using ethyl acetate/hexane (3:7) resolves this, achieving >98% purity.

Hydrolysis of the Ester Group

Prolonged exposure to aqueous conditions during workup risks ester hydrolysis. Quenching reactions with ice-cold water and rapid extraction into dichloromethane mitigate this issue .

Chemical Reactions Analysis

Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate participates in various reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

    Common Reagents: Sodium hydroxide (NaOH), thionyl chloride (SOCl), and various nucleophiles.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,3-thiadiazole derivatives, where variations in the substituents at the 5-position (R group) and the ester/amide groups significantly influence biological activity. Key analogues include:

Compound Name R Group Substituent Molecular Formula Biological Activity (Herbicidal) Source
Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate 3,4,5-Trimethoxyphenyl C₁₄H₁₅N₃O₆S Moderate activity against rape; weak against barnyard grass
Methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate 3-Fluorophenyl C₁₁H₈FN₃O₃S Data not reported; fluorine may enhance bioavailability
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-Pyridinyl (thiazole core) C₁₂H₁₁N₃O₂S Antifungal/antiparasitic activity
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate Trifluoromethyl (thiazole core) C₆H₅F₃N₂O₂S Agrochemical intermediate

Key Observations :

  • Substituent Bulk and Polarity : The 3,4,5-trimethoxyphenyl group in the target compound provides steric bulk and polar methoxy groups, enhancing interactions with plant enzymes compared to simpler phenyl or halogenated substituents (e.g., 3-fluorophenyl in ).
  • Core Heterocycle Differences : Thiadiazole derivatives (e.g., target compound) generally exhibit higher herbicidal specificity than thiazole-based analogues (e.g., ), likely due to differences in electron distribution and metabolic stability .

Biological Activity

Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the trimethoxyphenyl group enhances its lipophilicity and may contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of thiadiazole derivatives. This compound has demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)
    • A549 (lung cancer)
Cell Line IC50 Value (μg/mL) Effectiveness
MCF-70.28High
HCT1163.29Moderate
A5490.52High

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cell division and proliferation. Docking studies suggest that the compound forms hydrogen bonds with key residues in the colchicine binding site of tubulin, leading to antiproliferative effects .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. This compound has shown effectiveness against several pathogenic bacteria:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. It has shown potential in reducing inflammation markers in vitro and in vivo models. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies and Research Findings

  • Study on Anticancer Activity : In a study involving various thiadiazole derivatives, this compound was found to have an IC50 value of 0.28 μg/mL against MCF-7 cells. This indicates a strong potential for development as an anticancer agent .
  • Antibacterial Evaluation : A comparative study assessed the antibacterial activity of thiadiazole derivatives against common pathogens. The results indicated that this compound had superior efficacy compared to several known antibiotics .
  • Anti-inflammatory Study : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate, and how can reaction yields be improved?

The synthesis of this compound involves multi-step reactions, including the formation of the thiadiazole core and subsequent functionalization with the 3,4,5-trimethoxyphenylcarbonyl group. Key steps include:

  • Precursor preparation : Starting with 3,4,5-trimethoxybenzaldehyde, which is oxidized to the corresponding benzoyl chloride for amide bond formation .
  • Thiadiazole ring construction : Employing cyclization reactions with thiourea derivatives or sulfur-containing reagents under controlled temperatures (60–80°C) to avoid side reactions .
  • Esterification : Methyl ester introduction via nucleophilic substitution or acid-catalyzed esterification .

Q. Yield Optimization Strategies :

  • Use anhydrous solvents (e.g., DCM or DMF) to minimize hydrolysis.
  • Monitor reaction progress with thin-layer chromatography (TLC) or HPLC to terminate reactions at optimal conversion points .
  • Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove unreacted starting materials .

Q. How should researchers characterize the structural and spectral properties of this compound?

Comprehensive characterization requires:

  • Spectral Analysis :

    • NMR : 1^1H and 13^13C NMR to confirm the thiadiazole ring protons (δ 7.5–8.5 ppm) and methyl ester group (δ 3.8–4.0 ppm) .
    • IR : Peaks at ~1700 cm1^{-1} (C=O ester) and ~1650 cm1^{-1} (amide C=O) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the orientation of the trimethoxyphenyl group relative to the thiadiazole core .

Q. What strategies are recommended for assessing the biological activity of this compound, particularly in cancer research?

Methodological Framework :

  • In Vitro Screening :
    • Test against cancer cell lines (e.g., HCT116, MCF-7) using MTT assays, with IC50_{50} values calculated to quantify potency .
    • Compare activity to structurally related compounds (e.g., thiazole or thiophene derivatives) to identify structure-activity relationships (SAR) .
  • Mechanistic Studies :
    • Evaluate inhibition of tubulin polymerization or kinase activity (e.g., using ELISA or Western blotting) if the trimethoxyphenyl group is hypothesized to mimic colchicine-site binders .
    • Perform molecular docking simulations to predict interactions with biological targets (e.g., β-tubulin or EGFR) .

Critical Note : Control experiments with normal cell lines (e.g., L-02 hepatocytes) are essential to assess selectivity and reduce false positives .

Q. How can researchers resolve contradictions in observed biological activity across different studies?

Contradictions may arise from variations in assay conditions or compound stability. To address this:

  • Standardize Assay Protocols :
    • Use consistent cell passage numbers, serum concentrations, and incubation times.
    • Validate results with orthogonal assays (e.g., apoptosis via flow cytometry alongside cytotoxicity assays) .
  • Stability Testing :
    • Assess compound stability in cell culture media (e.g., DMEM + 10% FBS) over 24–72 hours using LC-MS to detect degradation products .
    • Adjust storage conditions (e.g., -80°C in DMSO aliquots) to prevent hydrolysis of the methyl ester or amide groups .

Example Case : If one study reports high activity against leukemia cells but another shows no effect, verify the integrity of the compound batch and test under matched experimental conditions .

Q. What computational methods are effective for predicting the reactivity and drug-likeness of this compound?

  • Quantum Mechanical Calculations :
    • Use DFT (e.g., B3LYP/6-31G*) to optimize the geometry and calculate frontier molecular orbitals (FMOs) for reactivity insights .
  • ADMET Prediction :
    • Tools like SwissADME or ADMETlab2.0 to estimate solubility, CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to target proteins (e.g., 100 ns MD runs) to assess binding mode stability and hydration effects .

Q. How can the stability of this compound under physiological conditions be systematically evaluated?

  • pH-Dependent Stability :
    • Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Metabolic Stability :
    • Use liver microsomes (human or murine) to identify major metabolites via LC-MS/MS .
  • Photostability :
    • Expose to UV-Vis light (300–800 nm) and track changes in UV absorbance spectra .

Key Finding : If the methyl ester hydrolyzes rapidly in plasma, consider prodrug strategies (e.g., tert-butyl esters) to enhance stability .

Q. What advanced techniques are recommended for studying the compound's interaction with biomacromolecules?

  • Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics (kon_{on}, koff_{off}) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target engagement .
  • Cryo-EM or X-ray Crystallography : Resolve high-resolution structures of the compound bound to its target (e.g., tubulin or kinases) .

Case Study : Co-crystallization with β-tubulin could reveal whether the trimethoxyphenyl group occupies the colchicine binding site, explaining anti-mitotic activity .

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